Pyrvinium pamoate

Catalog No.
S546885
CAS No.
3546-41-6
M.F
C49H42N3O6-
M. Wt
768.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrvinium pamoate

CAS Number

3546-41-6

Product Name

Pyrvinium pamoate

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

Molecular Formula

C49H42N3O6-

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2

InChI Key

ZFWFZMYQXOKWIY-UHFFFAOYSA-L

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-]

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)

Synonyms

VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Description

The exact mass of the compound Pyrvinium pamoate is 1150.5357 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Drug

Field: Oncology Application: Pyrvinium has been shown to be a strong anti-cancer molecule in various human cancers in vitro and in vivo . It has been used in preclinical studies to act as an anti-cancer drug in breast, bladder, colorectal, and pancreatic cancers . Methods: The efficacy against cancers has been attributed to diverse mechanisms of action, with the weight of evidence supporting the inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal

Mitochondrial Inhibitor

Field: Biochemistry Application: Pyrvinium pamoate is a mitochondrial inhibitor . It has been shown to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Methods: Pyrvinium is believed to interfere with glucose uptake by pinworms . Results: This mechanism of action has been used to develop more effective drugs .

Wnt Pathway Inhibitor

Field: Molecular Biology Application: Pyrvinium was identified as a potent Wnt inhibitor, acting through activation of Casein kinase CK1α . Methods: Pyrvinium salts can inhibit the growth of cancer cells . Results: More specifically, the pamoate salt has been shown to have preferential toxicity for various cancer cell lines during glucose starvation .

Unfolded Protein Response Modulator

Field: Cellular Biology Application: Pyrvinium pamoate could trigger an unfolded protein response (UPR)-like pathway . Methods: Transcriptome analysis of Molm13 myeloid leukemia cells suggested that pyrvinium pamoate could trigger an unfolded protein response . Results: Pyrvinium was verified to induce an integrated stress response (ISR), demonstrated by activation of the eIF2α-ATF4 pathway and inhibition of mTORC1 signaling, in a dose- and time-dependent manner .

Pyrvinium pamoate is a quaternary ammonium compound derived from pyrvinium, a synthetic derivative of a cyanine dye. It is primarily recognized for its effectiveness as an anthelmintic agent, particularly against Enterobius vermicularis, commonly known as pinworms. The compound appears as an odorless, bright orange to reddish-brown powder with a melting point between 210°C and 215°C, and is insoluble in water but soluble in dimethyl sulfoxide. Its chemical formula is C75H72N6O6C_{75}H_{72}N_6O_6 and it has a molecular weight of approximately 1153.44 g/mol .

As mentioned earlier, pyrvinium's anthelmintic effect involves binding to the pinworm's carbohydrates, hindering its energy production and leading to paralysis []. The potential anti-cancer properties are still under investigation. Research suggests pyrvinium pamoate might act by inhibiting mitochondrial oxidative phosphorylation, a process crucial for cancer cell metabolism [].

Involving the pyrvinium methyl sulfate salt and disodium pamoate. The reaction typically requires a base such as ammonia or various amines to facilitate the formation of the compound. A notable process includes slurring the crystalline form of pyrvinium pamoate in ethanol under reflux conditions, which can lead to different crystalline forms with varying purity levels .

Key Reactions:

  • Formation Reaction:
    Pyrvinium methyl sulfate+Disodium pamoateBasePyrvinium pamoate\text{Pyrvinium methyl sulfate}+\text{Disodium pamoate}\xrightarrow{\text{Base}}\text{Pyrvinium pamoate}

Pyrvinium pamoate exhibits significant biological activity primarily as an anthelmintic agent. Its mechanism of action involves inhibiting oxidative metabolism in intestinal helminths and disrupting glucose absorption, which is critical for their survival. Additionally, it has been shown to act as a potent androgen receptor inhibitor, potentially offering therapeutic benefits in conditions like prostate cancer by inhibiting androgen-dependent gene expression without blocking DNA occupancy by the receptor .

Side Effects:

Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain. Rarely, it may cause more severe reactions like blood dyscrasia and folic acid deficiency .

The synthesis of pyrvinium pamoate can be achieved through several methods:

  • Reaction with Disodium Pamoate:
    • Pyrvinium methyl sulfate is reacted with disodium pamoate in the presence of a base (e.g., ammonia or triethylamine).
    • This method allows for the formation of pyrvinium pamoate along with potential purification steps to yield crystalline forms.
  • Crystallization:
    • Crystalline forms can be obtained by slurring existing forms in ethanol at elevated temperatures followed by cooling, leading to purer crystalline structures .

Pyrvinium pamoate is primarily used in the treatment of pinworm infections. While newer anthelmintics like albendazole and mebendazole have largely replaced it due to their improved safety profiles, pyrvinium still holds relevance in specific cases where these alternatives are ineffective or contraindicated. Additionally, its role as an androgen receptor inhibitor positions it as a candidate for cancer research .

Research has indicated that pyrvinium pamoate can influence RNA splicing processes by binding directly to pre-mRNA structures, thereby promoting exon inclusion in genes such as the serotonin receptor 2C. This interaction highlights its potential beyond traditional applications and suggests avenues for further exploration in gene regulation therapies .

Pyrvinium pamoate shares structural similarities with several other compounds but stands out due to its unique mechanism of action and specific applications.

Compound NameStructure TypePrimary UseUnique Features
AlbendazoleBenzimidazole derivativeAnthelminticBroad-spectrum efficacy against multiple parasites
MebendazoleBenzimidazole derivativeAnthelminticMore effective against various nematodes
IvermectinAvermectin derivativeAntiparasiticEffective against a wide range of parasites
Pyrvinium embonatePyrvinium derivativeAnthelminticAndrogen receptor inhibition properties

Pyrvinium pamoate's distinctiveness lies in its dual role as an anthelmintic and a potential anti-cancer agent through androgen receptor inhibition, setting it apart from other similar compounds that primarily target parasitic infections without additional therapeutic effects .

High-Pressure Liquid Chromatography Applications

High-pressure liquid chromatography represents the gold standard for pyrvinium pamoate analysis, offering superior precision and efficiency compared to traditional methods. Beckstead and Smith developed a revolutionary assay procedure utilizing 80% acetic acid solutions with absorption measurement at 508 nanometers [1] [2]. This method demonstrated remarkable improvements over the United States Pharmacopeia procedure, reducing analysis time from approximately 40 minutes to just 8 minutes while providing enhanced precision and accuracy [1] [2].

The optimized high-pressure liquid chromatography method employs reversed-phase chromatography principles, where pyrvinium pamoate exhibits strong retention due to its hydrophobic characteristics [1]. The method validation studies revealed linear calibration curves with correlation coefficients exceeding 0.999, demonstrating excellent linearity across the analytical range [1] [2]. Recovery studies conducted using this methodology showed values between 99.9% and 101.1% for placebo tablets spiked with known amounts of active compounds, confirming the method's accuracy [3].

Modern high-pressure liquid chromatography applications have evolved to include gradient elution systems and specialized column technologies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry has emerged as a powerful technique for simultaneous quantification of pyrvinium pamoate alongside other pharmaceutical compounds [4]. These advanced methods utilize C18 columns with acetonitrile-formic acid mobile phases, achieving exceptional sensitivity with lower limits of quantification in the nanomolar range [4].

Thin-Layer Chromatography Systems

Thin-layer chromatography provides a valuable complementary technique for pyrvinium pamoate identification and purity assessment. The established system utilizes Silica Gel G plates with a dioxane-water (3:1) mobile phase for effective separation of pyrvinium base and related compounds [1] [2]. This chromatographic system enables the identification of multiple components within pyrvinium pamoate preparations, revealing the complex nature of commercial formulations [1].

The thin-layer chromatography methodology involves preparation of plates using standard equipment with Silica Gel G mixed with 0.5 N sodium hydroxide solution [2]. Activation of plates occurs by heating at 110°C for 20 minutes, followed by equilibration with the chromatographic solvent [2]. Sample preparation requires dissolution in methoxyethanol to achieve concentrations of approximately 1 milligram per milliliter pyrvinium pamoate [2].

Detection in thin-layer chromatography systems employs multiple visualization techniques. Initial examination under shortwave ultraviolet light reveals the inherent fluorescent properties of the compounds [2]. Chemical spray reagents consisting of iron(III) chloride and potassium ferricyanide solutions, followed by hydrochloric acid treatment, provide enhanced visualization and specificity [2]. These detection methods enable identification of pyrvinium pamoate components, pamoic acid, and various impurities based on their distinct retention factors and color reactions [2].

Impurity Detection and Quantification Methods

Comprehensive impurity profiling of pyrvinium pamoate requires specialized chromatographic approaches due to the diverse nature of potential contaminants. Fluorescence high-pressure liquid chromatography using methanol-water (90:10) solvent systems has proven particularly effective for detecting monopyrvinium salts, which represent major contaminants in pharmaceutical preparations [5]. This methodology correlates impurity levels with genetic activity and toxicity profiles, establishing critical quality control parameters [5].

The impurity detection protocols reveal that commercial pyrvinium pamoate contains multiple related substances with varying pharmacological activities [5]. Monopyrvinium salts, identified as the primary contaminants, exhibit significant genetic activity in various biological assay systems [6]. The chromatographic analysis demonstrates considerable variation among different medical grades of pyrvinium pamoate, with some formulations containing substantially higher impurity levels than others [6].

Advanced liquid chromatography-mass spectrometry methods enable precise identification and quantification of specific impurities, including Pyrvinium Pamoate Impurity 1 (CAS: 2136666-30-1) and Pyrvinium Pamoate Impurity 2 (CAS: 1391013-31-2) [7] [8]. These structural analogs require careful monitoring during pharmaceutical development and manufacturing processes to ensure product quality and safety [7] [8].

Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy Analysis

Ultraviolet-visible spectroscopy provides fundamental characterization data for pyrvinium pamoate, revealing distinctive absorption characteristics that enable both qualitative identification and quantitative analysis. The compound exhibits characteristic absorption maxima at 236 nanometers, 357 nanometers, and 506 nanometers, with the latter showing an exceptionally high molar absorptivity of 1.2 × 10⁵ liters per mole per centimeter [9]. This intense absorption in the visible region accounts for the compound's distinctive red-orange coloration [9].

The absorption spectrum between 300 and 600 nanometers serves as a primary identification criterion in pharmacopeial monographs [10]. The United States Pharmacopeia specifies that the absorption spectrum of test solutions must exhibit maxima and minima at wavelengths identical to those of reference standard solutions [10]. This spectroscopic fingerprinting approach ensures product authenticity and purity [10].

Stability studies utilizing ultraviolet-visible spectroscopy demonstrate the photosensitive nature of pyrvinium pamoate, requiring protection from light during analysis and storage [2]. The spectroscopic behavior in various solvents reveals optimal analytical conditions, with 80% acetic acid solutions providing superior stability compared to alkaline conditions [2]. Degradation studies show significant spectral changes upon exposure to base conditions, highlighting the importance of controlled analytical environments [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of pyrvinium pamoate, enabling confirmation of molecular architecture and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the quinolinium ring system, pyrrolyl substituents, and the pamoic acid counterion [11]. The quaternary nitrogen center in the quinolinium moiety produces distinctive chemical shifts that serve as structural markers [11].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework, distinguishing between aromatic and aliphatic carbons within the molecule [12]. The pamoic acid component exhibits characteristic naphthalene carbon signals that differentiate the pamoate salt from other pyrvinium forms [12]. Integration patterns and chemical shift analyses enable quantitative assessment of stoichiometric ratios between the cationic pyrvinium component and the pamoic acid anion [12].

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, provide detailed connectivity information for structural confirmation [13]. These methods prove particularly valuable for identifying impurities and degradation products that may arise during synthesis or storage [13]. The nuclear magnetic resonance approach complements mass spectrometric analysis by providing information about molecular connectivity and stereochemistry [13].

Mass Spectrometric Analysis

Mass spectrometry represents the most sensitive and specific analytical technique for pyrvinium pamoate characterization, offering unparalleled capabilities for identification, quantification, and impurity profiling. Electrospray ionization mass spectrometry readily generates protonated molecular ions for both the pyrvinium cation and pamoic acid components [11] [4]. The characteristic fragmentation patterns provide structural confirmation and enable differentiation from related compounds [11] [4].

Tandem mass spectrometry employing multiple reaction monitoring modes achieves exceptional sensitivity for quantitative analysis [4]. Optimized ion transitions include m/z 207.1 → 150 for pyrvinium detection, with collision energies and cone voltages carefully adjusted to maximize sensitivity [4]. The mass spectrometric methods demonstrate linear responses across wide concentration ranges with correlation coefficients exceeding 0.99 [4].

Liquid chromatography-mass spectrometry combinations enable simultaneous analysis of pyrvinium pamoate and its metabolites in biological matrices [11] [14]. These methods utilize hydrophilic interaction chromatography or reversed-phase separations coupled with high-resolution mass spectrometry for comprehensive metabolomic profiling [11] [14]. The analytical approaches reveal metabolic pathways and provide insights into the compound's biological activity mechanisms [11] [14].

High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis, confirming molecular composition and detecting trace impurities [11]. Time-of-flight mass spectrometry systems provide accurate mass measurements with sub-parts-per-million accuracy, enabling identification of unknown components in complex pharmaceutical matrices [11]. These advanced capabilities support pharmaceutical development activities and regulatory compliance requirements [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

768.30736107 g/mol

Monoisotopic Mass

768.30736107 g/mol

Heavy Atom Count

58

Appearance

Solid powder

Melting Point

410 to 419 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

310X6S84LW

Related CAS

7187-62-4 (Parent)
130-85-8 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Thorne et al. Small molecule inhibition of Wnt signaling through activation of Casein Kinase 1 alpha. Nature Chemical Biology, doi: 10.1038/nchembio.453, published online 3 October 2010 http://www.nature.com/naturechemicalbiology

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